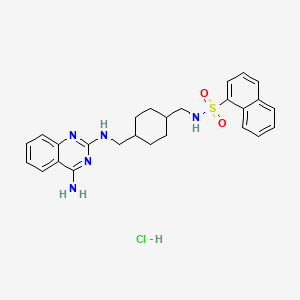
シリオブレビンD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
シリオブレビンDは、科学研究で様々な用途があります。これには以下が含まれます。
作用機序
シリオブレビンDは、細胞質ダイニンのATPase活性を阻害することで作用します . この阻害は、ダイニンのモーター機能を阻害し、オルガネラの輸送障害、細胞分裂の阻害、繊毛運動の変化をもたらします . This compoundの分子標的には、ダイニンのモーター活性に不可欠なダイニンのATPaseドメインが含まれます . その作用機序に関与する経路には、微小管ベースの輸送の破壊とダイニンの機能に依存するシグナル伝達経路の破壊が含まれます .
6. 類似の化合物との比較
This compoundは、AAA+ ATPaseモーター細胞質ダイニンの特異的かつ可逆的な阻害によって、ダイニン阻害剤の中でユニークです . 類似の化合物には以下が含まれます。
ダイナピラゾール: これらは、this compoundよりも強力なダイニン阻害剤であり、異なる阻害モードを持っています.
HPI-4: ヘッジホッグ経路におけるスムースンドシグナル伝達の阻害剤のスクリーニングで同定されたベンゾイルジヒドロキナゾリノン化合物です.
This compoundは、ダイニンの特異的な阻害と、様々な細胞プロセスにおけるダイニンの機能を研究するための研究ツールとしての有用性により、際立っています .
生化学分析
Biochemical Properties
Ciliobrevin D interacts with dynein, a small class of molecular motors that bind to microtubules and walk toward their minus ends . Dyneins are essential for the transport and distribution of organelles, signaling complexes, and cytoskeletal elements . Ciliobrevin D inhibits dynein-dependent microtubule gliding and ATPase activity in vitro .
Cellular Effects
Ciliobrevin D has significant effects on various types of cells and cellular processes. It disrupts spindle pole focusing and kinetochore-microtubule attachment . It also inhibits Hedgehog (Hh) signaling and primary cilia formation . In neurons, Ciliobrevin D has been shown to inhibit the bidirectional transport of multiple axonal organelles .
Molecular Mechanism
Ciliobrevin D exerts its effects at the molecular level by blocking the AAA+ ATPase motor cytoplasmic dynein . This disruption of dynein function leads to a variety of downstream effects, including the disruption of spindle pole focusing, cold-stable microtubule formation, kinetochore-microtubule attachment, and melanosome aggregation .
Temporal Effects in Laboratory Settings
Ciliobrevin D’s effects are reversible, with changes detectable within the first 20 minutes of treatment
Transport and Distribution
Ciliobrevin D is known to disrupt the transport and distribution of organelles, signaling complexes, and cytoskeletal elements within cells due to its inhibition of dynein
Subcellular Localization
Ciliobrevin D is known to disrupt the localization of various cellular components, including organelles and signaling complexes, due to its inhibition of dynein
準備方法
合成経路と反応条件: シリオブレビンDの合成には、市販の出発物質から始まる複数のステップが含まれます。 . 反応条件には、通常、有機溶媒、触媒、および目的の生成物を得るための制御された温度の使用が含まれます。
工業生産方法: this compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成手順の拡大を含みます。 これには、反応条件の最適化、より大きな反応容器の使用、再結晶やクロマトグラフィーなどの精製技術による最終生成物の純度と収率の確保が含まれます .
化学反応の分析
反応の種類: シリオブレビンDは、以下を含む様々な化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。
還元: 還元反応は、this compoundの官能基を修飾するために使用できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、置換反応は様々な置換されたベンゾイルジヒドロキナゾリノン化合物を生成する可能性があります .
類似化合物との比較
Ciliobrevin D is unique among dynein inhibitors due to its specific and reversible inhibition of AAA+ ATPase motor cytoplasmic dynein . Similar compounds include:
Dynapyrazoles: These are more potent inhibitors of dynein compared to Ciliobrevin D and have distinct modes of inhibition.
Ciliobrevin D stands out due to its specific inhibition of dynein and its utility as a research tool to study dynein function in various cellular processes .
特性
IUPAC Name |
2-(7-chloro-4-oxo-3H-quinazolin-2-yl)-3-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl3N3O2/c18-8-1-3-10(13(20)5-8)15(24)12(7-21)16-22-14-6-9(19)2-4-11(14)17(25)23-16/h1-6,24H,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJSIEVASHGLBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of Ciliobrevin D?
A1: Ciliobrevin D functions by inhibiting the activity of cytoplasmic dynein 1, a microtubule motor protein. [, , , , , , , , ] It achieves this by disrupting the interaction between dynein and its cargo adaptor proteins. []
Q2: What are the downstream effects of Ciliobrevin D treatment in cells?
A2: As a dynein inhibitor, Ciliobrevin D disrupts various cellular processes dependent on dynein-mediated transport. Some observed effects include:
- Inhibition of organelle transport: Both retrograde and anterograde transport of mitochondria, lysosomes, and Golgi-derived vesicles are affected. [, ]
- Disruption of microtubule organization: Treatment can lead to a disorganized microtubule network in cells like Sertoli cells. []
- Impaired axon extension and branching: Ciliobrevin D can reversibly inhibit axon extension and interfere with nerve growth factor (NGF)-induced branching in neurons. []
- Defects in meiotic progression: In oocytes, dynein inhibition disrupts spindle assembly, chromosome alignment, and cortical granule arrangement, ultimately impacting meiotic progression. []
- Altered lysosome trafficking and autophagosome-lysosome fusion: Ciliobrevin D can impair lysosome movement and interaction with autophagosomes, potentially through its effect on dynein-mediated transport. [, ]
Q3: What is the role of dynein in axonal transport, and how does Ciliobrevin D help study this process?
A3: Dynein is the primary motor protein responsible for retrograde axonal transport, moving cargo towards the cell body. [, ] Ciliobrevin D, as a dynein inhibitor, allows researchers to investigate the specific contributions of dynein-mediated transport in axons by observing the consequences of its inhibition. For example, it has been used to study the role of dynein in:
- Cytoskeletal meshwork translocation during axonal elongation: Inhibiting dynein with Ciliobrevin D revealed its role in pushing the cytoskeletal meshwork forward, contributing to axon growth. []
- Maintaining the localization of MAP2 in developing neurons: Dynein, inhibited by Ciliobrevin D, was shown to be involved in the transport of the dendritic marker MAP2, highlighting its importance for neuronal morphology. []
Q4: How does Ciliobrevin D affect the Hedgehog signaling pathway?
A4: Ciliobrevin D treatment can affect the Hedgehog signaling pathway, which is crucial for various developmental and physiological processes. Research on epididymal epithelial cells demonstrated that Ciliobrevin D treatment led to a decrease in primary cilia length and a subsequent reduction in the expression of Hedgehog signaling target genes. [] This suggests that dynein activity is important for proper Hedgehog signaling, potentially by influencing cilia structure and function.
Q5: Ciliobrevin D appears to have applications in studying various diseases. Can you elaborate on some examples?
A5: Due to its ability to disrupt dynein function, Ciliobrevin D has emerged as a valuable tool in disease models, particularly those involving neurodegeneration, cancer, and other conditions where dynein-mediated transport is implicated:
- Neurological Disorders: Research suggests a potential link between impaired dynein function and neurodegenerative diseases. [, ] Ciliobrevin D's ability to inhibit dynein allows researchers to explore this link and investigate potential therapeutic strategies.
- Cancer: Studies utilize Ciliobrevin D to investigate the role of dynein in cancer cell migration and invasion, especially in confined environments. [] Understanding how Ciliobrevin D affects these processes could contribute to developing novel cancer therapies.
- Hypertension: Research has shown that Ciliobrevin D can improve β2-adrenoceptor-mediated vasodilatation in arteries from hypertensive rats, potentially by influencing the trafficking of ion channels involved in vascular tone. [] This highlights the potential of targeting dynein for therapeutic benefit in cardiovascular diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
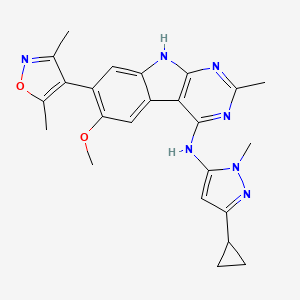
![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B606612.png)
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)
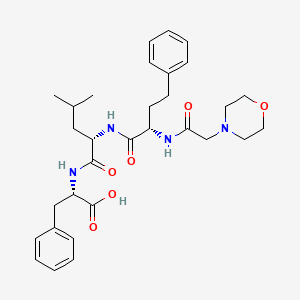
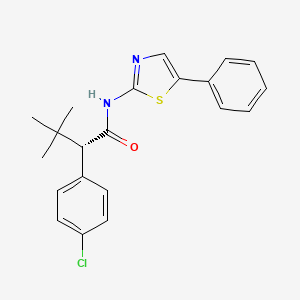

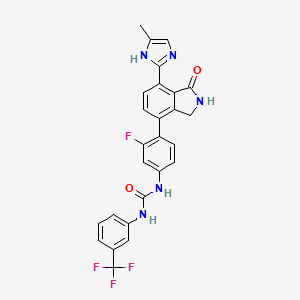
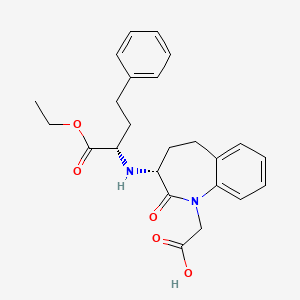

![3-[(1R)-1-[[(2S)-3-(cyclohexylmethyl-hydroxyphosphoryl)-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B606630.png)
